molecular formula C10H19NS B2832455 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane CAS No. 2138059-47-7

1-Isopropyl-7-thia-2-azaspiro[3.5]nonane

Cat. No.: B2832455
CAS No.: 2138059-47-7
M. Wt: 185.33
InChI Key: GWEUYUUZILGGQJ-UHFFFAOYSA-N
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Description

1-Isopropyl-7-thia-2-azaspiro[3.5]nonane is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by a spirocyclic framework, which includes a sulfur atom and an azaspiro moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available starting materials. The synthetic routes often include the formation of the spirocyclic structure through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.

Chemical Reactions Analysis

1-Isopropyl-7-thia-2-azaspiro[3.5]nonane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the spirocyclic structure or the functional groups attached to it.

Scientific Research Applications

1-Isopropyl-7-thia-2-azaspiro[3.5]nonane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development. In medicine, it may be investigated for its therapeutic properties, such as antimicrobial or anticancer activities. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Isopropyl-7-thia-2-azaspiro[3.5]nonane can be compared with other spirocyclic compounds that contain sulfur and nitrogen atoms. Similar compounds include 1-Isopropyl-7-thia-2-azaspiro[3.5]octane and 1-Isopropyl-7-thia-2-azaspiro[3.5]decane . These compounds share structural similarities but differ in the size of the spirocyclic ring and the position of the functional groups. The uniqueness of this compound lies in its specific ring size and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-propan-2-yl-7-thia-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NS/c1-8(2)9-10(7-11-9)3-5-12-6-4-10/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEUYUUZILGGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCSCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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